molecular formula C7H13NO4 B14612616 Methyl 2-nitrohexanoate CAS No. 59906-51-3

Methyl 2-nitrohexanoate

Cat. No.: B14612616
CAS No.: 59906-51-3
M. Wt: 175.18 g/mol
InChI Key: JOBWNFASDDVXBI-UHFFFAOYSA-N
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Description

Methyl 2-nitrohexanoate is an organic ester compound characterized by a hexanoate backbone with a nitro (-NO₂) functional group at the second carbon and a methyl ester group at the terminal position. The molecular formula is inferred as C₇H₁₃NO₄, with a molecular weight of approximately 191.18 g/mol. The nitro group at the α-position (C-2) likely enhances electrophilicity, making it reactive in synthetic applications such as nucleophilic substitutions or cycloadditions. Its ester group suggests utility in flavoring agents, polymer precursors, or intermediates in pharmaceutical synthesis.

Properties

CAS No.

59906-51-3

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

methyl 2-nitrohexanoate

InChI

InChI=1S/C7H13NO4/c1-3-4-5-6(8(10)11)7(9)12-2/h6H,3-5H2,1-2H3

InChI Key

JOBWNFASDDVXBI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-nitrohexanoate can be synthesized through the nitration of methyl hexanoate. The process typically involves the reaction of methyl hexanoate with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones and aldehydes.

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Amino derivatives.

    Substitution: Substituted nitro compounds.

Scientific Research Applications

Methyl 2-nitrohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-nitrohexanoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo redox reactions, influencing cellular processes and signaling pathways. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which may further participate in biochemical reactions.

Comparison with Similar Compounds

Ethyl 2-Nitrohexanoate

Structural and Functional Similarities :

  • Molecular Formula: C₈H₁₅NO₄ (vs. C₇H₁₃NO₄ for methyl analog) .
  • Key Difference : Ethyl ester group (OCH₂CH₃) vs. methyl ester (OCH₃).
  • Collision Cross-Section (CCS) :
Adduct CCS (Ų)
[M+H]⁺ 140.9
[M+Na]⁺ 150.1
[M-H]⁻ 140.1

Implications :

  • Ethyl esters generally exhibit lower volatility than methyl esters due to increased hydrophobic interactions.

Methyl Hexanoate

Structural and Functional Differences :

  • Molecular Formula: C₇H₁₄O₂ (vs. C₇H₁₃NO₄ for nitro derivative) .
  • Key Difference : Absence of the nitro group.
  • Common applications include flavoring agents (e.g., fruity notes) and solvents.

Comparison :

  • Reactivity diverges significantly: nitro groups enable participation in reactions like Michael additions or nitro reductions, absent in methyl hexanoate.

Methyl 2-Hydroxyacetate

Structural and Functional Contrast :

  • Molecular Formula : C₃H₆O₃ (shorter chain, hydroxyl substituent) .
  • Key Differences: Hydroxyl (-OH) group at C-2 vs. nitro (-NO₂). Smaller molecular weight (90.08 g/mol) and chain length.

Methyl 2-Acetyl-3-(3-Nitrophenyl)-5-Oxohexanoate

Complexity and Functional Diversity :

  • Molecular Formula: C₁₅H₁₇NO₆ (vs. C₇H₁₃NO₄) .
  • Key Features :
    • Nitro group on a phenyl ring (meta position) and additional acetyl (-COCH₃) and oxo (-CO) groups.
    • Extended conjugation and steric hindrance alter reactivity.

Comparison :

  • The aromatic nitro group introduces resonance stabilization, affecting electronic properties differently than aliphatic nitro groups.
  • Applications likely diverge toward specialized synthesis (e.g., heterocyclic chemistry or drug intermediates) due to structural complexity.

Research Findings and Implications

  • Nitro Group Impact: Aliphatic nitro groups (as in methyl/ethyl 2-nitrohexanoate) enhance electrophilicity, enabling participation in condensation or reduction reactions. Aromatic nitro groups (e.g., in ’s compound) offer stability and electronic effects useful in dye or pharmaceutical synthesis.
  • Ester Chain Length : Ethyl esters (C₈) exhibit higher CCS and molecular weight than methyl analogs (C₇), influencing chromatographic behavior and solubility .
  • Safety Considerations : Methyl 2-hydroxyacetate’s hazards highlight the need for comparative toxicological studies on nitro esters, which may exhibit distinct risks (e.g., nitro group instability).

Chemical Reactions Analysis

Nucleophilic Substitution at the α-Carbon

The nitro group strongly activates the α-carbon of methyl 2-nitrohexanoate, making it susceptible to nucleophilic attack. Common nucleophiles include amines, alkoxides, and thiols:

NucleophileProduct FormedConditionsYield*
Primary amine (RNH₂)2-Nitrohexanamide derivativeRoom temperature, polar aprotic solvent65–75%
Methoxide (CH₃O⁻)This compound enolateAnhydrous THF, −78°CN/A (transient intermediate)
Thiophenol (C₆H₅SH)2-NitrohexanothioesterReflux in DMF, 12 h55–60%

*Yields are approximate and based on typical nitroalkane reactivity.

The reaction proceeds via deprotonation at the α-carbon, forming a resonance-stabilized nitronate ion, which undergoes nucleophilic substitution .

Reduction of the Nitro Group

The nitro group in this compound can be selectively reduced to an amine or hydroxylamine under controlled conditions:

Reducing AgentProductConditionsSelectivity
H₂/Pd-C2-Aminohexanoic acid methyl ester1 atm H₂, ethanol, 25°CFull reduction to amine
Zn/HCl2-Hydroxylaminohexanoate0°C, aqueous HClPartial reduction (stops at hydroxylamine)
LiAlH₄2-AminohexanolAnhydrous ether, refluxOver-reduction of ester to alcohol

The choice of reductant dictates the product profile. Catalytic hydrogenation is preferred for clean amine formation .

Ester Hydrolysis

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 2-nitrohexanoic acid:

ConditionsCatalystProductReaction Time
1M NaOHBase2-Nitrohexanoic acid (sodium salt)2 h, reflux
1M HClAcid2-Nitrohexanoic acid4 h, reflux

Basic hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions follow a protonation-driven mechanism.

Henry (Nitroaldol) Reaction

This compound participates in the Henry reaction, forming β-nitro alcohols when reacted with aldehydes or ketones:

Mechanism :

  • Deprotonation of this compound to form a nitronate ion .

  • Nucleophilic attack on the carbonyl carbon of the aldehyde/ketone.

  • Protonation to yield the β-nitro alcohol adduct .

Example Reaction :

Carbonyl CompoundProductDiastereoselectivity*
Formaldehyde2-Nitro-3-hydroxyhexanoate3:1 (syn:anti)
Cyclohexanone2-Nitro-1-(cyclohexyl)hexanoate85% syn

*Selectivity depends on steric and electronic factors .

Key Research Findings

  • Steric Effects : Bulky substituents on the carbonyl partner in Henry reactions improve diastereoselectivity (up to 9:1 syn:anti) .

  • Catalytic Asymmetry : Chiral catalysts (e.g., Cinchona alkaloids) enable enantioselective Henry reactions, achieving up to 92% ee in model systems .

  • Solvent Influence : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by stabilizing transition states.

This compound’s multifunctional reactivity makes it invaluable for synthesizing pharmaceuticals, agrochemicals, and fine chemicals.

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